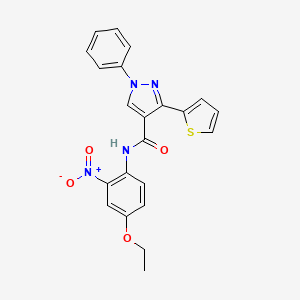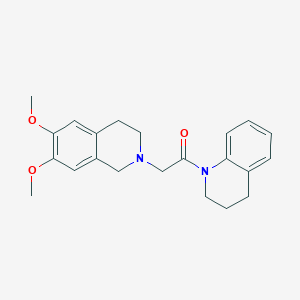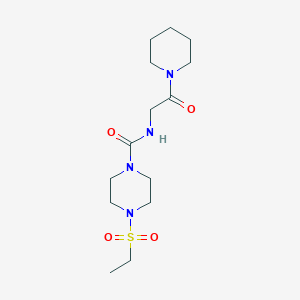![molecular formula C11H14ClN3O3S B7543190 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide involves the inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. The compound binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, the compound has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide in lab experiments is its potent inhibitory activity against BTK, which makes it a promising candidate for the development of novel cancer and autoimmune disease therapies. However, one of the limitations of using this compound is its complex synthesis process, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide. One of the main directions is the development of novel cancer and autoimmune disease therapies based on the compound's potent inhibitory activity against BTK. Another direction is the investigation of the compound's potential applications in other fields such as neurology and infectious diseases. Finally, further studies are needed to explore the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profiles.
Synthesemethoden
The synthesis of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, which results in the formation of 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with morpholine and potassium carbonate to obtain 4-N-(morpholin-4-yl)thiophene-2-carboxamide. Finally, the target compound, 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide, is obtained by reacting 4-N-(morpholin-4-yl)thiophene-2-carboxamide with formaldehyde and hydrogen cyanide.
Wissenschaftliche Forschungsanwendungen
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, a key enzyme involved in the development of cancer and autoimmune diseases.
Eigenschaften
IUPAC Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-2-1-7(19-9)5-14-11(17)15-3-4-18-8(6-15)10(13)16/h1-2,8H,3-6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIODRDLDKAMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(S2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)


![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)



![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)

![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)
